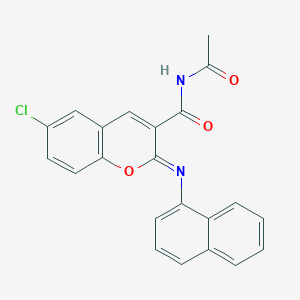

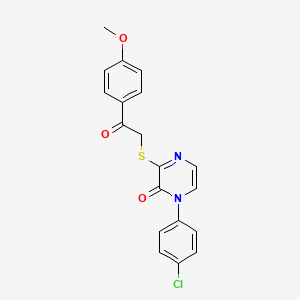

(Z)-N-acetyl-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-acetyl-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Applications De Recherche Scientifique

Urease Inhibition

The compound has been associated with urease inhibition . Urease is a nickel-containing enzyme that exists in a variety of fungi, bacteria, plants, algae, soil, and even humans. Controlling the side effects of urease is crucial, and this compound could potentially contribute to this field .

Ethylene Polymerization

The compound has been used as a precatalyst for ethylene polymerization . It has shown high activity in this process, even at elevated temperatures, enhancing the thermostability of the active species .

Production of Linear Polyethylenes

The compound has been used in the production of linear polyethylenes . It has been observed that bulkier substituents are favored for increasing the molecular weights of the resultant polyethylenes .

Proton-Induced Fission

The compound has been investigated in the context of fast proton-induced fission of 238U . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Open Science Research

The compound has been mentioned in the context of open science research . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .

Synthesis of 1-Amidoalkyl-2-Naphthols

The compound has been used in the synthesis of 1-amidoalkyl-2-naphthols . This process occurred under solvent-free conditions, making it an environmentally friendly approach .

Propriétés

IUPAC Name |

N-acetyl-6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O3/c1-13(26)24-21(27)18-12-15-11-16(23)9-10-20(15)28-22(18)25-19-8-4-6-14-5-2-3-7-17(14)19/h2-12H,1H3,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWWIPFYUFVZHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-acetyl-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2680989.png)

![5-(Furan-2-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2680993.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2680994.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)

![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)

![N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2681002.png)